(4-Methoxypyridin-3-yl)methanesulfonamide

Description

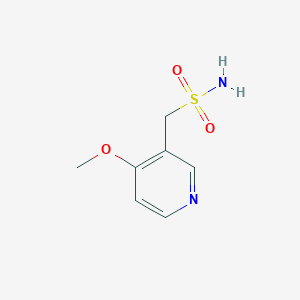

(4-Methoxypyridin-3-yl)methanesulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with a methoxy group at the 4-position and a methanesulfonamide group at the 3-position. This compound’s structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and drug discovery. The methoxy group acts as an electron-donating substituent, influencing the pyridine ring’s electronic density and modulating interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C7H10N2O3S |

|---|---|

Molecular Weight |

202.23 g/mol |

IUPAC Name |

(4-methoxypyridin-3-yl)methanesulfonamide |

InChI |

InChI=1S/C7H10N2O3S/c1-12-7-2-3-9-4-6(7)5-13(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11) |

InChI Key |

UZSNJECKAJFEJE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=NC=C1)CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of (4-Methoxypyridin-3-yl)methanesulfonamide typically involves the reaction of 4-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

(4-Methoxypyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(4-Methoxypyridin-3-yl)methanesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (4-Methoxypyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

(6-Methoxypyridin-3-yl)methanesulfonamide

- Structure : Methoxy group at the 6-position of pyridine (vs. 4-position in the target compound) .

- Molecular Formula : C₇H₁₀N₂O₃S (MW: 202.23 g/mol).

- Synthesis involves 6-methoxypyridin-3-amine and methanesulfonyl chloride, similar to the target compound’s synthesis but starting from a different positional isomer .

N-(4-Tert-butoxy-5-cyclopropoxypyridin-2-yl)methanesulfonamide

- Structure : Substituents at the 4- and 5-positions of pyridine (tert-butoxy and cyclopropoxy groups) .

- Key Differences :

- Bulky tert-butoxy and cyclopropoxy groups increase steric hindrance, reducing reactivity compared to the target compound’s smaller methoxy group.

- Enhanced lipophilicity due to cyclopropane, impacting membrane permeability .

Heterocyclic Core Modifications

N-[(pyridazin-3-yl)methyl]methanesulfonamide

- Structure : Pyridazine core (two adjacent nitrogen atoms) with a methanesulfonamide group .

- Increased solubility compared to pyridine-based sulfonamides due to additional nitrogen atoms .

Quinoline-Based Methanesulfonamides

- Structure: Quinoline core (fused benzene-pyridine system) with methanesulfonamide .

- Key Differences: Planar quinoline structure facilitates stacking interactions with aromatic residues in proteins. Methanesulfonamide linker position critical for binding to targets like Asp318 in viral proteases .

Functional Group Variations

N-(4-Bromo-3-nitrophenyl)methanesulfonamide

- Structure : Nitro and bromo substituents on a benzene ring .

- Key Differences :

- Nitro group increases acidity of the sulfonamide (pKa ~5–6) compared to the target compound’s methoxy group (pKa ~9–10).

- Bromine enhances halogen bonding but reduces solubility .

N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide

- Structure: Amino group on pyridine enhances hydrogen-bonding .

- Key Differences: Amino group increases basicity and interaction with acidic residues in binding pockets. Improved solubility in aqueous media compared to methoxy-substituted analogs .

Comparative Data Table

Key Insights

Substituent Position : The 4-methoxy group in the target compound provides balanced electronic effects, whereas 6-methoxy analogs may exhibit reduced steric hindrance .

Core Structure: Pyridine derivatives prioritize moderate reactivity, while pyridazine or quinoline cores offer specialized interactions (e.g., solubility or stacking) .

Functional Groups: Electron-withdrawing groups (e.g., nitro) increase acidity but reduce bioavailability, whereas amino groups enhance target binding .

Biological Activity

(4-Methoxypyridin-3-yl)methanesulfonamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : C8H10N2O3S

- Molecular Weight : 218.24 g/mol

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as an anti-inflammatory and anti-cancer agent.

The compound is hypothesized to exert its biological effects through:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : The compound can influence pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

- Interaction with Biomolecules : Its structural features allow it to form hydrogen bonds with target proteins, enhancing binding affinity.

In vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:

- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 10 µM

These results indicate the compound's potential as a chemotherapeutic agent.

In vivo Studies

Animal models have been employed to further investigate the therapeutic potential of this compound:

- Model Used : Xenograft models in mice

- Findings : Treatment with this compound resulted in a significant reduction in tumor size compared to control groups, suggesting its efficacy in inhibiting tumor growth.

Case Study 1: Anti-inflammatory Effects

A study examined the anti-inflammatory properties of this compound in a rat model of arthritis. The results showed:

- Reduction in Inflammatory Markers : TNF-alpha and IL-6 levels were significantly decreased.

- Histological Analysis : Reduced synovial inflammation and joint destruction were observed.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration:

- Model Used : Mouse model of Alzheimer's disease.

- Results : The treatment led to improved cognitive function and reduced amyloid plaque deposition.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anti-cancer, anti-inflammatory | 10 - 15 | Enzyme inhibition, signaling modulation |

| Sulfanilamide | Antibacterial | 20 | Inhibition of bacterial folate synthesis |

| Methanesulfonamide | Anti-inflammatory | 25 | COX inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.